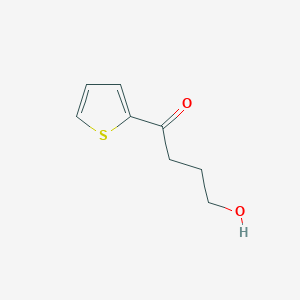

1-Butanone, 4-hydroxy-1-(2-thienyl)-

Description

General Overview of the Chemical Significance of Butanone Scaffolds in Organic Chemistry

The butanone framework, a four-carbon ketone, represents a significant structural unit in the field of organic chemistry. Also known as methyl ethyl ketone (MEK), butanone is a versatile solvent utilized across various industries for its efficacy in dissolving resins, cellulose acetate, and various coatings. douwin-chem.combatongchemical.com Beyond its application as a solvent, the butanone scaffold is a crucial intermediate in organic synthesis. douwin-chem.com It serves as a foundational building block for the creation of more complex molecules. For instance, butanone is a precursor in the synthesis of antioxidants, catalysts, and perfumes. douwin-chem.com

In the pharmaceutical sector, derivatives of butanone are of considerable interest. Substituted butanones, such as 4-hydroxy-2-butanone (B42824), are recognized as important pharmaceutical intermediates. nih.gov These compounds serve as starting materials for the synthesis of various biologically active molecules and fine chemicals. guidechem.commdpi.com The reactivity of the carbonyl group and the potential for functionalization at the alpha-carbons make the butanone scaffold a versatile platform for constructing a diverse array of chemical structures. The conversion of simple alkanes like butane (B89635) into functionalized butanones is a fundamental transformation in industrial organic chemistry, often involving oxidation processes. pearson.com The biological production of 2-butanone from biomass is also an area of active research, highlighting its role as a green and renewable chemical. researchgate.net

Importance of Thiophene (B33073) Moieties in Medicinal Chemistry and Materials Science

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. eprajournals.combohrium.com Its structure is considered a bioisostere of benzene (B151609), meaning it has similar physical and chemical properties, which allows it to mimic the benzene ring in biological systems while often conferring improved properties. cognizancejournal.com Thiophene derivatives have been extensively investigated and developed as therapeutic agents, exhibiting activities such as antimicrobial, anti-inflammatory, analgesic, anticancer, and antihypertensive properties. eprajournals.comcognizancejournal.comnih.gov A number of commercially successful drugs incorporate the thiophene moiety, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid. nih.gov

The versatility of thiophene chemistry allows for the synthesis of a vast library of derivatives, making it a focal point for drug discovery and development. eprajournals.comnih.gov The sulfur atom in the ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. eprajournals.com In addition to their medicinal applications, thiophene-based materials have garnered significant attention in materials science. They are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), owing to their favorable electronic properties. cognizancejournal.comnih.gov

Rationale for Comprehensive Academic Inquiry into 1-Butanone, 4-hydroxy-1-(2-thienyl)-

The chemical structure of 1-Butanone, 4-hydroxy-1-(2-thienyl)- represents a compelling subject for academic investigation due to its hybrid nature, combining the key features of both a substituted butanone and a thiophene derivative. The presence of the butanone backbone provides a flexible chain with a reactive carbonyl group and a hydroxyl group, offering sites for further chemical modification and potential interactions with biological macromolecules. The terminal 2-thienyl group, a well-established pharmacophore, introduces the potential for a wide range of biological activities, as seen in numerous thiophene-containing drugs. eprajournals.comnih.gov

The specific arrangement of a gamma-hydroxy ketone attached to a thiophene ring suggests potential for unique chemical properties and biological functions. The hydroxyl and carbonyl groups can participate in hydrogen bonding, which is critical for molecular recognition in biological systems. The thiophene ring itself can engage in various interactions and is a known structural motif in many active pharmaceutical ingredients. cognizancejournal.com The investigation of molecules such as 4-Hydroxy-4-(2-thienyl)-2-butanone, an isomer of the title compound, underscores the scientific interest in this class of substituted butanones. jst.go.jp A comprehensive study of 1-Butanone, 4-hydroxy-1-(2-thienyl)- is therefore warranted to elucidate its fundamental chemical properties, explore efficient synthetic pathways, and evaluate its potential applications in medicinal chemistry and materials science, building upon the established significance of its constituent chemical scaffolds.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6,9H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNUMPAWCCRIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442995 | |

| Record name | 1-Butanone, 4-hydroxy-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75288-42-5 | |

| Record name | 1-Butanone, 4-hydroxy-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Butanone, 4 Hydroxy 1 2 Thienyl

Retrosynthetic Strategies for the 1-Butanone, 4-hydroxy-1-(2-thienyl)- Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 1-Butanone, 4-hydroxy-1-(2-thienyl)-, two primary disconnections are evident:

Disconnection 1 (Cα-Cβ bond): This disconnection breaks the bond between the second and third carbon atoms of the butanone chain, suggesting an aldol-type reaction. This approach envisions the reaction between a two-carbon nucleophile derived from 2-acetylthiophene (B1664040) and a two-carbon electrophile such as formaldehyde (B43269) or a synthetic equivalent.

Disconnection 2 (Thienyl-Carbonyl bond): This strategy involves cleaving the bond between the thiophene (B33073) ring and the carbonyl carbon. This points towards a Friedel-Crafts acylation or a reaction involving an organometallic thienyl nucleophile (e.g., 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide) and a suitable four-carbon electrophile containing a protected hydroxyl group.

These retrosynthetic pathways provide a logical framework for exploring various synthetic approaches, as detailed in the subsequent sections.

Established Chemical Reactions for 4-Hydroxyketone Formation

Several classical organic reactions can be employed to construct the 4-hydroxyketone functionality present in 1-Butanone, 4-hydroxy-1-(2-thienyl)-.

Aldol-Type Reactions: The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation and a viable route to β-hydroxy ketones. nih.gov In the context of our target molecule, this would involve the reaction of the enolate of 2-acetylthiophene with a suitable two-carbon electrophile. While formaldehyde could theoretically be used, its high reactivity can lead to side reactions. A more controlled approach might involve a Mannich-type reaction followed by elimination and reduction, or the use of a protected formaldehyde equivalent.

Grignard and Organolithium Reactions: The addition of organometallic reagents to carbonyl compounds is a fundamental transformation. masterorganicchemistry.com A plausible route involves the reaction of 2-thienylmagnesium bromide or 2-thienyllithium with γ-butyrolactone. This reaction would directly form the target molecule. Alternatively, a Grignard reagent could be prepared from a protected 3-halopropanol and then reacted with 2-thiophenecarboxaldehyde, followed by deprotection and oxidation of the resulting secondary alcohol.

Friedel-Crafts Acylation: This powerful reaction for forming aryl ketones can be adapted to synthesize the target molecule. asianpubs.orggoogle.com The acylation of thiophene with 4-hydroxybutyryl chloride or γ-butyrolactone in the presence of a Lewis acid catalyst could potentially yield the desired product. However, the free hydroxyl group in 4-hydroxybutyryl chloride can interfere with the Lewis acid catalyst. Therefore, a protection-deprotection strategy for the hydroxyl group would likely be necessary. The use of γ-butyrolactone as the acylating agent in a Friedel-Crafts reaction with thiophene, catalyzed by a heteropolyacid on a solid support, has been reported to yield 4-(thien-2-yl)-4-oxobutanoic acid, which could then be reduced to the target alcohol. google.com

Approaches for Regioselective Introduction of the 2-Thienyl Group

The regioselective introduction of the acyl group at the 2-position of the thiophene ring is crucial for the successful synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)-.

Friedel-Crafts acylation of unsubstituted thiophene exhibits a high degree of regioselectivity for the 2-position. stackexchange.com This is due to the greater stabilization of the cationic intermediate formed during electrophilic attack at the C2 position compared to the C3 position. The sulfur atom can more effectively delocalize the positive charge through resonance when the attack occurs at the alpha-position. This inherent selectivity makes Friedel-Crafts acylation a highly attractive method for installing the 2-thienyl ketone moiety. Various Lewis acids, such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and boron trifluoride (BF₃), are commonly used to promote this reaction.

Alternatively, the use of 2-lithiothiophene or 2-thienylmagnesium bromide as nucleophiles ensures that the connection to the electrophile occurs exclusively at the 2-position of the thiophene ring. These organometallic reagents can be readily prepared from 2-halothiophenes or by direct metallation of thiophene.

Advanced Catalytic Systems in the Synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)-

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability.

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. uu.nl In the context of synthesizing the target molecule, transition metal complexes could be employed in several ways. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be used to form the thienyl-carbonyl bond. While not a direct acylation, a coupling reaction between a 2-thienylboronic acid (Suzuki coupling) or a 2-thienylzinc reagent (Negishi coupling) and a suitable acyl chloride derivative could be envisioned.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. researchgate.net For the Friedel-Crafts acylation of thiophene, various solid acid catalysts have been investigated as alternatives to traditional Lewis acids. These include zeolites, clays, and supported heteropolyacids. google.com For example, Hβ zeolite has shown excellent activity in the acetylation of thiophene with acetic anhydride. The use of a heteropolyacid supported on silica (B1680970) has been reported for the acylation of benzene (B151609) with γ-butyrolactone, a reaction directly analogous to a potential synthesis of a precursor to our target molecule. google.com

| Catalyst Type | Example | Application in Thiophene Acylation | Reference |

| Zeolite | Hβ | Acetylation with acetic anhydride | |

| Supported Heteropolyacid | H₃PW₁₂O₄₀/SiO₂ | Acylation with γ-butyrolactone (analogous) | google.com |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov For the synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)-, organocatalysis could be particularly valuable in controlling the stereochemistry of the hydroxyl-bearing carbon if a chiral product is desired. Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions. organic-chemistry.orgnih.gov An asymmetric aldol reaction between the enolate of 2-acetylthiophene and a suitable electrophile, catalyzed by a chiral organocatalyst, could provide an enantioselective route to the target molecule. For instance, L-proline amides have been shown to be highly efficient catalysts for direct aldol reactions of ketones with aldehydes, affording β-hydroxy ketones with high enantioselectivities. organic-chemistry.org

| Catalyst Type | Example | Potential Application | Reference |

| Amino Acid Derivative | L-Proline amides | Asymmetric aldol reaction | organic-chemistry.org |

| Cinchona Alkaloid Derivative | 9-Amino-9-deoxy-epi-cinchonine | Asymmetric aldol reaction of hydroxyacetone | acs.orgacs.org |

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)- is crucial for minimizing environmental impact and enhancing process efficiency. These principles encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

Solvent-free and microwave-assisted reactions represent a significant advancement in green chemistry, offering benefits such as reduced reaction times, higher yields, and minimized waste generation. nih.govacs.org Microwave irradiation can accelerate chemical reactions by directly heating the reactants, often leading to cleaner reactions with fewer side products. researchgate.net

For the synthesis of thienyl-containing ketones, microwave-assisted Suzuki coupling of thienyl boronic acids with appropriate partners has proven to be a rapid and efficient method for forming the carbon-carbon bond of the thiophene ring to the rest of the molecule. acs.org This approach, often conducted under solvent-free conditions using a solid support like alumina, offers a greener alternative to traditional heating methods. acs.org Similarly, microwave-assisted multicomponent reactions have been developed for the rapid synthesis of β-keto thioethers, demonstrating the versatility of this technology. rsc.org

The Knoevenagel condensation, a key reaction in forming carbon-carbon bonds, can also be efficiently carried out under microwave irradiation without a solvent, using environmentally friendly catalysts. researchgate.net This methodology could be adapted for the synthesis of precursors to 1-Butanone, 4-hydroxy-1-(2-thienyl)-.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiophene Oligomers

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes acs.org |

| Energy Consumption | High | Low |

| Solvent Use | Often requires large volumes of organic solvents | Can be performed solvent-free or with minimal solvent acs.org |

| Yield | Variable | Generally high acs.org |

| Byproducts | Can be significant | Often reduced nih.gov |

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of hydroxyketones. Enzymes can operate under mild conditions of temperature and pressure, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. While specific biocatalytic routes to 1-Butanone, 4-hydroxy-1-(2-thienyl)- are not extensively documented, analogous pathways for the production of 4-hydroxy-2-butanone (B42824) provide a valuable blueprint.

The production of 4-hydroxy-2-butanone has been achieved through the enzymatic oxidation of 1,3-butanediol. google.com Yeasts from the Candida genus, for instance, possess enzymes capable of oxidizing (S)-1,3-butanediol to the corresponding hydroxyketone. google.com Furthermore, strains of Candida krusei and Pichia jadinii have demonstrated the ability to asymmetrically reduce 4-hydroxy-2-butanone to produce chiral diols, highlighting the potential for stereoselective transformations. thegoodscentscompany.comnih.gov

These biocatalytic systems, often utilizing whole-cell catalysts, can be engineered for improved efficiency and substrate specificity. The development of oxidase-lyase cascades presents a "green" biocatalytic approach for the one-pot synthesis of chiral α-hydroxy ketones from alcohols. rsc.org This strategy avoids the direct use of reactive aldehyde intermediates and simplifies product isolation. rsc.org

Table 2: Microorganisms in the Biocatalytic Production and Transformation of 4-hydroxy-2-butanone

| Microorganism | Transformation | Key Finding |

|---|---|---|

| Candida genus yeasts | Oxidation of (S)-1,3-butanediol | Synthesizes 4-hydroxy-2-butanone google.com |

| Candida krusei ZJB-09162 | Asymmetric reduction of 4-hydroxy-2-butanone | Produces (R)-1,3-butanediol with high stereoselectivity nih.gov |

| Pichia jadinii | Asymmetric reduction of 4-hydroxy-2-butanone | Yields (R)-1,3-butanediol with absolute stereochemical selectivity thegoodscentscompany.com |

Synthesis of Key Precursors and Building Blocks for 1-Butanone, 4-hydroxy-1-(2-thienyl)-

The synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)- relies on the availability of key precursors and building blocks. The structure of the target molecule suggests that a convergent synthesis, where the thienyl portion and the butanone chain are synthesized separately and then joined, would be an efficient strategy.

A common method for the synthesis of thienyl-containing ketones is the Claisen condensation. core.ac.ukresearchgate.net This reaction involves the condensation of a ketone with an ester in the presence of a strong base. For instance, 2-acetylthiophene can be reacted with an appropriate ester to form a β-diketone, which can then be further modified to introduce the hydroxyl group. core.ac.uk

Another fundamental reaction for the formation of the hydroxybutanone backbone is the aldol condensation. The synthesis of 4-hydroxy-2-butanone is predominantly achieved through the aldol condensation of acetone (B3395972) and formaldehyde. semanticscholar.orgguidechem.comnih.gov This reaction can be performed under various conditions, including in the liquid phase with a catalyst or in a supercritical state without a catalyst. semanticscholar.orgnih.gov

The key precursors for the synthesis of 1-Butanone, 4-hydroxy-1-(2-thienyl)- would likely include a thienyl-containing starting material, such as 2-acetylthiophene or a thienyl Grignard reagent, and a four-carbon chain with the appropriate functional groups.

Table 3: Key Precursors and Synthetic Reactions

| Precursor/Building Block | Synthetic Reaction | Relevance to Target Compound |

|---|---|---|

| 2-Acetylthiophene | Claisen Condensation core.ac.uk | Introduction of the 2-thienoyl group |

| Thienylboronic acid | Suzuki Coupling acs.org | Formation of a C-C bond between the thiophene ring and a side chain |

| Acetone and Formaldehyde | Aldol Condensation semanticscholar.orgguidechem.com | Formation of the 4-hydroxy-2-butanone backbone |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Butanone, 4 Hydroxy 1 2 Thienyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms can be obtained.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

The ¹H NMR spectrum of 1-Butanone, 4-hydroxy-1-(2-thienyl)- is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of similar compounds, the anticipated chemical shifts and multiplicities provide a clear picture of the proton connectivity.

The protons on the thiophene (B33073) ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Specifically, the proton at position 5 of the thiophene ring (H-5) would likely be the most downfield due to its proximity to the sulfur atom and the carbonyl group. The protons at positions 3 and 4 (H-3 and H-4) would appear at slightly more shielded (upfield) positions.

The methylene (B1212753) protons adjacent to the carbonyl group (C2-H₂) are expected to resonate as a triplet around δ 3.0 ppm. The methylene protons adjacent to the hydroxyl group (C4-H₂) would likely appear as a triplet around δ 3.8 ppm. The protons of the methylene group at C3 (C3-H₂) are expected to be found as a multiplet, likely a quintet or a triplet of triplets, in the region of δ 2.0 ppm, due to coupling with the adjacent methylene groups. The hydroxyl proton (OH) would typically appear as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Interactions |

|---|---|---|---|

| H-3 (Thiophene) | ~7.2 | Doublet of doublets (dd) | ³J(H3-H4), ⁴J(H3-H5) |

| H-4 (Thiophene) | ~7.1 | Triplet (t) or Doublet of doublets (dd) | ³J(H4-H3), ³J(H4-H5) |

| H-5 (Thiophene) | ~7.7 | Doublet of doublets (dd) | ³J(H5-H4), ⁴J(H5-H3) |

| C2-H₂ | ~3.0 | Triplet (t) | ³J(H2-H3) |

| C3-H₂ | ~2.0 | Quintet (quint) or Triplet of triplets (tt) | ³J(H3-H2), ³J(H3-H4) |

| C4-H₂ | ~3.8 | Triplet (t) | ³J(H4-H3) |

| OH | Variable | Broad Singlet (br s) | - |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton of the molecule. For 1-Butanone, 4-hydroxy-1-(2-thienyl)-, a total of eight distinct carbon signals are expected, corresponding to the eight carbon atoms in the structure. Spectroscopic data for the closely related compound, (R)-4-Hydroxy-4-(thiophen-2-yl)butan-2-one, is available and provides a strong basis for the assignment of the carbon signals iosrjournals.org.

The carbonyl carbon (C1) is characteristically the most downfield signal, appearing around δ 208 ppm. The carbon atoms of the thiophene ring are expected in the aromatic region (δ 125-145 ppm), with the carbon attached to the carbonyl group (C2' of thiophene) being the most deshielded. The methylene carbon bearing the hydroxyl group (C4) would be found around δ 60 ppm, while the other methylene carbons (C2 and C3) would appear further upfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C=O) | ~208 |

| C2 | ~45 |

| C3 | ~28 |

| C4 | ~60 |

| C2' (Thiophene) | ~144 |

| C3' (Thiophene) | ~128 |

| C4' (Thiophene) | ~127 |

| C5' (Thiophene) | ~132 |

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. We would expect to see cross-peaks connecting H-3, H-4, and H-5 of the thiophene ring. Additionally, correlations would be observed between the methylene protons of the butane (B89635) chain: C2-H₂ with C3-H₂, and C3-H₂ with C4-H₂.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would definitively link the proton assignments in Table 1 with the carbon assignments in Table 2. For instance, the proton signal at ~3.0 ppm would correlate with the carbon signal at ~45 ppm, confirming the C2-H₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule. Key expected correlations would include:

The protons of the thiophene ring (H-3, H-4, H-5) correlating with the carbonyl carbon (C1).

The C2-H₂ protons correlating with the carbonyl carbon (C1) and the C3 carbon.

The C4-H₂ protons correlating with the C3 carbon and the C2' carbon of the thiophene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Analysis of Functional Group Frequencies

The IR and Raman spectra of 1-Butanone, 4-hydroxy-1-(2-thienyl)- would be characterized by several key vibrational modes.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, likely broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the butane chain would be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption in the IR spectrum around 1710 cm⁻¹ is the characteristic signature of the ketone carbonyl (C=O) stretching vibration.

Thiophene Ring Vibrations: The thiophene ring would exhibit a series of characteristic stretching and bending vibrations. C=C stretching vibrations within the ring are expected in the 1400-1500 cm⁻¹ region. The C-S stretching vibration typically appears in the 600-800 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050-3150 | Medium | Strong |

| Aliphatic C-H stretch | 2850-2960 | Medium-Strong | Medium-Strong |

| C=O stretch | ~1710 | Strong | Medium |

| Thiophene C=C stretch | 1400-1500 | Medium | Strong |

| C-O stretch | 1050-1150 | Strong | Weak |

| Thiophene C-S stretch | 600-800 | Medium | Medium |

Conformational Insights from Vibrational Spectra

The flexibility of the butanone chain allows for different spatial arrangements or conformations of the molecule. These different conformers can sometimes be distinguished by subtle shifts in their vibrational frequencies. For instance, the position and shape of the O-H stretching band can provide information about intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. If such an interaction exists, it would likely lead to a lower frequency and broader O-H band compared to a non-hydrogen-bonded conformer. Similarly, variations in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹) could reflect the presence of different conformers in the sample, although detailed computational studies would be necessary to assign these features definitively.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of a molecule provides insight into its electronic structure and the types of electronic transitions that can occur upon absorption of ultraviolet or visible light. For 1-Butanone, 4-hydroxy-1-(2-thienyl)-, the UV-Vis absorption characteristics are primarily determined by the electronic properties of the thiophene ring and the carbonyl group, which act as the principal chromophores.

Chromophore Analysis of the Thiophene and Carbonyl Moieties

The UV-Vis spectrum of 1-Butanone, 4-hydroxy-1-(2-thienyl)- is expected to be dominated by absorptions arising from π → π* and n → π* electronic transitions associated with its two main chromophores: the 2-thienyl group and the carbonyl group (C=O).

The thiophene ring is an aromatic heterocycle with a π-electron system that gives rise to strong π → π* transitions. nii.ac.jp These transitions are analogous to those seen in benzene (B151609) derivatives but occur at different wavelengths due to the influence of the sulfur heteroatom. Unsubstituted thiophene typically displays a strong absorption band around 235 nm. nii.ac.jp When substituted with a carbonyl group, which acts as an auxochrome, the conjugation between the ring and the C=O group leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. nii.ac.jp This is due to the delocalization of π-electrons across the thiophene ring and the carbonyl group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The carbonyl group itself possesses a lone pair of non-bonding electrons (n-electrons) on the oxygen atom. This allows for a weak n → π* transition, which typically appears at a longer wavelength than the π → π* transitions. ekb.eg This absorption is often observed as a shoulder or a low-intensity band on the tail of the more intense π → π* absorption band. The presence of both the thiophene ring and the carbonyl group creates a conjugated system that influences the energy and intensity of these transitions.

Table 1: Expected Electronic Transitions and Absorption Characteristics

| Chromophore(s) | Electronic Transition | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| 2-Thienyl-C=O | π → π* | 250-300 nm | High (Strong) |

Solvent Effects on Electronic Transitions

The polarity of the solvent can significantly influence the position of UV-Vis absorption bands, a phenomenon known as solvatochromism. ekb.egresearchgate.net The effect of the solvent depends on the nature of the electronic transition and the differential solvation of the ground and excited states. ekb.eg

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy of the transition.

Conversely, for n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift, moving the absorption to a shorter wavelength. In polar, protic solvents (like methanol (B129727) or ethanol), the non-bonding electrons of the carbonyl oxygen are stabilized by hydrogen bonding with solvent molecules. This stabilization is stronger in the ground state than in the excited state, thus increasing the energy required for the n → π* transition. ekb.eg Studies on various thiophene dyes have consistently shown that changing solvent polarity leads to differences in both wavelength and absorption values. ekb.egbiointerfaceresearch.comekb.eg For instance, a shift to a more polar solvent like dimethylformamide (DMF) from methanol often results in a bathochromic shift for the main absorption band in related compounds. ekb.egbiointerfaceresearch.com

Table 2: Predicted Solvent Effects on λmax of 1-Butanone, 4-hydroxy-1-(2-thienyl)-

| Solvent | Polarity | Expected Effect on π → π* Transition | Expected Effect on n → π* Transition |

|---|---|---|---|

| Hexane | Non-polar | Reference λmax | Reference λmax |

| Acetone (B3395972) | Polar aprotic | Bathochromic shift (slight) | Hypsochromic shift |

| Methanol | Polar protic | Bathochromic shift (slight) | Hypsochromic shift (significant) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1-Butanone, 4-hydroxy-1-(2-thienyl)- (molecular formula C₈H₁₀O₂S), the molecular weight is approximately 170.23 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 170.

The fragmentation of the molecular ion is highly predictable and provides valuable structural information. libretexts.org The excess energy imparted during the ionization process can cause the molecular ion to break apart into smaller, characteristic fragment ions. dgms.eu For ketones, key fragmentation pathways include alpha-cleavage and McLafferty rearrangements. libretexts.orgwhitman.edumiamioh.edu

The primary fragmentation patterns expected for 1-Butanone, 4-hydroxy-1-(2-thienyl)- include:

Alpha-Cleavage: This is a dominant fragmentation mode for ketones where the bond adjacent to the carbonyl group is broken. miamioh.edu

Cleavage between C1 and C2 of the butanone chain would result in the loss of a propyl radical (•CH₂CH₂CH₂OH), yielding a stable 2-thienoyl cation at m/z 111 . This is often a very prominent peak.

Cleavage of the bond between the carbonyl carbon and the thiophene ring would yield a thienyl radical and a charged butanone fragment [O=C-CH₂CH₂CH₂OH]⁺ at m/z 87 .

Dehydration: The presence of a hydroxyl group makes the loss of a water molecule (H₂O, 18 Da) a likely fragmentation pathway, especially from the molecular ion, leading to a peak at m/z 152 (M-18).

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the loss of a neutral ethene molecule and formation of an enol radical cation at m/z 142 .

Other Fragmentations: Cleavage within the side chain can produce other smaller fragments. For instance, the loss of the ethyl group from the m/z 111 fragment could lead to further ions. The thiophene ring itself can fragment, although it is relatively stable.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 1-Butanone, 4-hydroxy-1-(2-thienyl)-

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 170 | [C₈H₁₀O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 152 | [C₈H₈OS]⁺˙ | Loss of H₂O (Dehydration) |

| 142 | [C₆H₆O₂S]⁺˙ | McLafferty Rearrangement |

| 111 | [C₅H₃OS]⁺ | Alpha-cleavage (loss of •CH₂CH₂CH₂OH) |

X-ray Crystallography for Solid-State Molecular Structure Determination

To date, a search of crystallographic databases indicates that the single-crystal X-ray structure of 1-Butanone, 4-hydroxy-1-(2-thienyl)- has not been reported. The successful application of this technique is contingent upon the ability to grow a single crystal of sufficient size and quality.

If single crystals were obtained, an X-ray diffraction analysis would be expected to provide the following key structural insights:

Molecular Conformation: It would reveal the preferred conformation of the 4-hydroxybutyl side chain relative to the thienylcarbonyl moiety, including the torsion angles that define the molecular shape.

Intermolecular Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. A crystal structure would precisely map the network of intermolecular hydrogen bonds, which are critical in dictating the solid-state packing and influencing physical properties like melting point.

Planarity: The analysis would quantify the degree of planarity of the thiophene ring and the extent of conjugation with the carbonyl group by examining the relevant bond lengths and dihedral angles.

Packing Arrangement: The data would describe how individual molecules arrange themselves in the unit cell, identifying any specific packing motifs or supramolecular assemblies.

While experimental data is not currently available, the potential for strong O-H···O=C hydrogen bonding between molecules suggests that 1-Butanone, 4-hydroxy-1-(2-thienyl)- would likely form well-ordered, hydrogen-bonded networks in the solid state.

Based on a comprehensive search for scientific literature, detailed computational and theoretical studies focusing specifically on 1-Butanone, 4-hydroxy-1-(2-thienyl)- are not available in the public domain. The specific research findings required to thoroughly populate the requested sections and subsections with data tables and in-depth analysis for this particular compound could not be located.

General principles and methodologies for the computational techniques listed in the outline are well-established in the field of chemistry. These include Density Functional Theory (DFT) for investigating electronic structures, Frontier Molecular Orbital (HOMO-LUMO) analysis for predicting reactivity, and Natural Bond Orbital (NBO) analysis for understanding electron delocalization. mpg.deyoutube.comnih.govossila.comjuniperpublishers.com Similarly, methods like QTAIM, NCI, ELF, and LOL are used for in-depth electron density analysis, and molecular docking is employed to simulate interactions with biological macromolecules. mdpi.comresearchgate.net

However, the application of these specific computational methods to generate detailed ground state geometries, conformational energy landscapes, global reactivity descriptors, hyperconjugation effects, QSPR models, electron density analyses, and docking simulations for 1-Butanone, 4-hydroxy-1-(2-thienyl)- has not been documented in the available scientific literature.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for the specified compound.

Computational Chemistry and Theoretical Studies of 1 Butanone, 4 Hydroxy 1 2 Thienyl

Molecular Modeling and Docking Simulations with Macromolecular Targets

Ligand-Protein Binding Energy Calculations

The determination of ligand-protein binding energy is a cornerstone of computational drug design, quantifying the affinity between a ligand and its target protein. While specific binding energy calculations for 1-Butanone, 4-hydroxy-1-(2-thienyl)- are not documented in the available literature, studies on other thiophene-based compounds demonstrate the utility of these calculations.

For instance, in silico investigations of thiophene (B33073) derivatives as potential anti-inflammatory agents have involved molecular docking and subsequent binding energy calculations against enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov One study reported on a hybrid compound containing a 2-substituted thiophene moiety, which exhibited significant interaction energies with these inflammatory targets. nih.gov The binding energies were calculated to be -98.37 kcal/mol for COX-2 and -91.07 kcal/mol for 5-LOX, suggesting a strong potential for inhibition. nih.gov

These findings for analogous compounds suggest that 1-Butanone, 4-hydroxy-1-(2-thienyl)- could exhibit significant binding affinities with various protein targets, which would be quantifiable through similar computational methods.

| Thiophene Derivative | Protein Target | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Hybrid 2-Substituted Thiophene-Rhodamine | COX-2 | -98.37 |

| Hybrid 2-Substituted Thiophene-Rhodamine | 5-LOX | -91.07 |

Identification of Key Interacting Residues and Binding Modes

For various thiophene derivatives, computational studies have successfully identified key interacting residues. For example, in the context of anti-inflammatory drug design, the interactions of thiophene-containing ligands with the active sites of COX and LOX enzymes have been elucidated. researchgate.net These studies often reveal the importance of the thiophene ring in forming hydrophobic or pi-stacking interactions with nonpolar residues, while other functional groups on the molecule, such as hydroxyl or amide groups, can form critical hydrogen bonds with polar residues in the binding pocket.

While the specific interacting residues for 1-Butanone, 4-hydroxy-1-(2-thienyl)- would depend on the protein target, the presence of the hydroxyl group and the ketone moiety suggests the potential for hydrogen bonding, while the thiophene ring could engage in hydrophobic and aromatic interactions.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis in Solution

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the assessment of its stability and the conformational changes that may occur over time in a simulated physiological environment. These simulations are essential for validating the results of static molecular docking and for gaining a deeper understanding of the binding process.

MD simulations have been employed to study the behavior of various heterocyclic compounds in complex with proteins. These studies can reveal the flexibility of the ligand in the binding pocket, the stability of key interactions, and the role of solvent molecules in mediating the binding. For example, MD simulations can be used to analyze the conformational flexibility of thiophene-containing compounds and how this influences their interaction with a target protein. Such simulations can also provide insights into the thermodynamic properties of the binding event, further refining the understanding of the ligand's potential efficacy.

Chemoinformatic Approaches for Structure-Activity Relationship (SAR) Elucidation

Chemoinformatic approaches and the analysis of structure-activity relationships (SAR) are vital for optimizing lead compounds in drug discovery. SAR studies systematically explore how modifications to a chemical structure affect its biological activity.

For thiophene derivatives, SAR studies have been instrumental in identifying key structural features that contribute to their therapeutic effects. nih.gov For example, research on thienylcyanoguanidine derivatives as potassium channel openers has elucidated the importance of substituents on the thiophene ring for their smooth muscle relaxation activity. nih.gov These studies often highlight the role of electronic and steric properties of different functional groups in modulating the compound's interaction with its biological target.

Chemical Reactivity, Transformation, and Derivatization of 1 Butanone, 4 Hydroxy 1 2 Thienyl

Reactions at the Carbonyl Center: Nucleophilic Addition and Condensation Reactions

The carbonyl group in 1-Butanone, 4-hydroxy-1-(2-thienyl)- is a primary site for nucleophilic attack. The electrophilic nature of the carbonyl carbon, influenced by the electron-withdrawing effect of the adjacent thiophene (B33073) ring, makes it susceptible to a variety of nucleophilic addition reactions. masterorganicchemistry.comwikipedia.org Strong nucleophiles, such as Grignard reagents and organolithium compounds, are expected to add to the carbonyl group to form tertiary alcohols. youtube.com Similarly, reduction with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding diol. youtube.com

Weaker nucleophiles, such as water, alcohols, and amines, can also add to the carbonyl group, often requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon. ucalgary.ca The addition of water would lead to a geminal diol, while alcohols would form hemiketals and subsequently ketals under appropriate conditions. wikipedia.org

Condensation reactions, particularly the aldol (B89426) condensation, represent another important class of reactions at the carbonyl center. wikipedia.org In the presence of a base, the enolate of 1-Butanone, 4-hydroxy-1-(2-thienyl)- can be generated, which can then react with another molecule of the ketone or with a different aldehyde or ketone in a crossed aldol reaction. libretexts.orglibretexts.org Subsequent dehydration of the aldol addition product would lead to the formation of an α,β-unsaturated ketone. wikipedia.org The Claisen-Schmidt reaction, a type of crossed aldol condensation between a ketone and an aromatic aldehyde, is also a feasible transformation. libretexts.org

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Nucleophilic Addition (Strong Nucleophile) | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Diol |

| Nucleophilic Addition (Weak Nucleophile) | H₂O, H⁺ | Geminal Diol |

| Aldol Condensation (Self-condensation) | Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | α,β-Unsaturated Ketone |

Transformations Involving the Hydroxyl Group: Esterification, Etherification, and Oxidation

The secondary hydroxyl group in 1-Butanone, 4-hydroxy-1-(2-thienyl)- can undergo typical reactions of alcohols, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. This reaction would yield the corresponding ester derivative.

Etherification: Etherification can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide to form the corresponding ether.

Oxidation: The secondary alcohol can be oxidized to a ketone. A selective oxidizing agent for this transformation would be manganese dioxide (MnO₂), which is particularly effective for oxidizing secondary alcohols. mychemblog.comnanotrun.comresearchgate.net This oxidation would result in the formation of 1-(2-thienyl)butane-1,4-dione. Other common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) could also be employed. ajgreenchem.com

| Transformation | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Esterification | Carboxylic Acid/Acid Chloride, Catalyst | Ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

| Oxidation | MnO₂ or PCC | Diketone |

Electrophilic Aromatic Substitution and Other Reactions of the Thiophene Ring

The thiophene ring in 1-Butanone, 4-hydroxy-1-(2-thienyl)- is an aromatic system and can undergo electrophilic aromatic substitution reactions. The thiophene ring is generally more reactive than benzene (B151609) in such reactions. pearson.com The acyl group at the 2-position is a deactivating group and a meta-director. However, in the case of five-membered heterocycles like thiophene, the directing effects can be more complex. Electrophilic substitution on 2-acylthiophenes typically occurs at the 5-position. brainly.inquimicaorganica.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid can introduce a halogen atom onto the thiophene ring, primarily at the 5-position. rsc.org

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the ring. brainly.in

Sulfonation: Reaction with fuming sulfuric acid can lead to the introduction of a sulfonic acid group. brainly.in

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by Lewis acids, can introduce acyl or alkyl groups onto the thiophene ring. brainly.in

Cyclization and Rearrangement Reactions to Form Novel Ring Systems

The presence of both a hydroxyl and a carbonyl group in a 1,4-relationship allows for intramolecular cyclization reactions to form five-membered heterocyclic rings. nih.govyoutube.com Under acidic or basic conditions, the hydroxyl group can act as a nucleophile and attack the carbonyl carbon, leading to the formation of a cyclic hemiketal. Subsequent dehydration of this intermediate can lead to the formation of a substituted furan (B31954) ring, specifically a dihydrofuran or a furan, depending on the reaction conditions.

Alternatively, rearrangement reactions can also be envisioned. For instance, under certain acidic conditions, α-hydroxy ketones are known to undergo rearrangement. rsc.org While the specific rearrangements for this molecule are not extensively documented, the potential for such transformations exists, leading to novel molecular scaffolds. The formation of pyran-containing ring systems, such as thieno[3,2-b]pyran, could also be a possibility through different cyclization strategies. researchgate.netresearchgate.netbas.bg

Synthesis of Analogs and Derivatives of 1-Butanone, 4-hydroxy-1-(2-thienyl)-

The synthesis of analogs and derivatives of 1-Butanone, 4-hydroxy-1-(2-thienyl)- can be achieved by modifying the synthetic route or by derivatizing the final molecule. For instance, using different starting materials in a Friedel-Crafts acylation of thiophene can lead to a variety of 1-(2-thienyl) ketones. mdpi.com Subsequent functional group transformations can then be used to introduce the 4-hydroxy group.

Furthermore, the reactivity of the functional groups discussed in the previous sections provides a toolbox for creating a library of derivatives. For example, a range of esters and ethers can be synthesized from the hydroxyl group. The carbonyl group can be converted to various other functionalities, and the thiophene ring can be substituted at the 5-position. The synthesis of fused heterocyclic systems, such as thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]pyridine (B153574) derivatives, represents another avenue for creating structurally diverse analogs. nih.govdocumentsdelivered.comnih.govnih.govresearchgate.net

Biological and Biomedical Research Potential of 1 Butanone, 4 Hydroxy 1 2 Thienyl in Vitro Investigations

Lead Compound Development and Optimization Strategies (Based on In Vitro Data)

One prominent optimization strategy involves computational, or in silico-guided, rational drug design. This approach utilizes molecular modeling to predict how modifications to a lead structure will affect its interaction with a biological target. For instance, in the development of potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) agonists, researchers started with a lead compound, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl) butanamide I. nih.gov Docking experiments, molecular dynamics simulations, and thermodynamic analysis guided the synthesis of new derivatives. These computational methods suggested that introducing a lipophilic iodine atom and a flat pyridine (B92270) or benzene (B151609) ring at the 5-position of the thiophene (B33073) nucleus could enhance binding to the target receptor. nih.govacs.org

Subsequent in vitro evaluation of these synthesized analogs is crucial to validate the computational predictions. Key parameters assessed in these early stages include efficacy (the maximal response a compound can elicit) and potency (the concentration of a compound required to produce a specific effect). For the thiophene-based TRPV1 agonists, a majority of the newly synthesized compounds demonstrated high efficacy and potency, confirming the utility of the in silico-guided design strategy. nih.govacs.org

Another critical aspect of lead optimization is ensuring selectivity for the intended biological target over other related targets. This is vital to minimize off-target effects. In the case of the aforementioned thiophene derivatives, their activity was also tested against the TRP ankyrin-1 (TRPA1) channel to confirm selectivity for TRPV1. researchgate.net

The general workflow for lead optimization, based on these principles, can be summarized in the following table:

| Step | Description | Key In Vitro Assays |

| 1. Lead Identification | A compound like 1-Butanone, 4-hydroxy-1-(2-thienyl)- is identified with a desired biological activity. | Primary screening assays (e.g., enzyme inhibition, receptor binding). |

| 2. In Silico Design | Computational tools are used to predict modifications that could improve activity and selectivity. | Molecular docking, molecular dynamics simulations. |

| 3. Chemical Synthesis | A library of analog compounds is synthesized based on the in silico predictions. | N/A |

| 4. In Vitro Evaluation | The synthesized analogs are tested for potency, efficacy, and selectivity. | Dose-response curves, IC50/EC50 determination, selectivity panels. |

| 5. Iterative Refinement | The data from in vitro evaluation is used to further refine the computational models and design the next generation of compounds. | All of the above. |

This iterative cycle of design, synthesis, and testing is fundamental to refining a lead compound into a potential preclinical candidate. nuvisan.com

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying different parts of a molecule and observing the resulting changes in its in vitro performance, researchers can identify key chemical features, or pharmacophores, that are critical for its function.

For compounds related to the 4-(thiophen-2-yl)butanamide scaffold, SAR studies have provided significant insights. In the context of TRPV1 agonism, modifications to the thiophene ring were found to be particularly impactful. nih.govacs.org

Key SAR Findings for Thiophene-Based Compounds:

Substitution on the Thiophene Ring: The introduction of specific substituents at the 5-position of the thiophene ring was a key strategy.

Iodine Substitution: Adding a lipophilic iodine atom at this position led to enhanced hydrophobic interactions with key amino acid residues (specifically Leu547) within the TRPV1 receptor binding pocket. This modification was present in one of the most potent analogs, compound 2a . nih.govacs.org

Aromatic Substitution: The introduction of a flat aromatic ring, such as pyridine or benzene, at the same position also resulted in improved activity. For example, a pyridinyl moiety in compound 3a was shown to interact favorably with the Phe543 residue of the receptor. nih.govacs.org

These findings highlight the importance of the thiophene moiety as a scaffold that can be readily modified to fine-tune biological activity. The specific interactions observed through molecular modeling and confirmed by the in vitro activity of the synthesized compounds provide a clear rationale for the observed SAR.

The following table summarizes the impact of these structural modifications on the in vitro activity of selected 4-(thiophen-2-yl)butanamide derivatives as TRPV1 agonists.

| Compound | Modification at Thiophene C5-Position | Key Interaction Residue | In Vitro Outcome |

| I (Lead Compound) | Hydrogen | N/A | Baseline Agonist Activity |

| 2a | Iodine | Leu547 | High Potency and Efficacy |

| 3a | Pyridine | Phe543 | High Potency and Efficacy |

These SAR studies are not only crucial for optimizing the potency and selectivity of lead compounds but also contribute to a deeper understanding of the molecular mechanisms of action. The knowledge gained from these in vitro investigations provides a rational basis for the future design of novel therapeutic agents based on the 1-Butanone, 4-hydroxy-1-(2-thienyl)- scaffold.

Advanced Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate in Organic Synthesis

1-Butanone, 4-hydroxy-1-(2-thienyl)- serves as a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The presence of both a ketone and a hydroxyl group at a 1,4-position allows for intramolecular cyclization reactions to form five-membered rings, or it can react with external reagents to produce a wider array of heterocyclic systems.

The γ-hydroxy ketone moiety is a well-established precursor for the synthesis of various heterocycles. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of dihydropyridazinones, which are important scaffolds in medicinal chemistry. Similarly, treatment with primary amines can yield substituted pyrrolidines. The ketone functionality can be targeted by various nucleophiles, and the hydroxyl group can be converted into a good leaving group to facilitate cyclization.

The reaction of related 1-(thien-2-yl)-3,4,4-trichloro-3-buten-1-ones with amines and hydrazine hydrate (B1144303) has been shown to produce 3-amino-1-(thien-2-yl)-4,4-dichloro-2-buten-1-ones and bispyrazole products, respectively. researchgate.net This highlights the reactivity of the thienyl ketone system towards N-nucleophiles, suggesting that 1-Butanone, 4-hydroxy-1-(2-thienyl)- could undergo similar transformations, leading to a diverse range of nitrogen-containing heterocycles. rsc.orgnih.govnih.govmdpi.com The general synthetic routes for heterocycles from γ-hydroxy ketones are well-established, providing a framework for the potential transformations of this compound. organic-chemistry.org

Furthermore, the hydroxyl group can participate in reactions to form oxygen-containing heterocycles, such as tetrahydrofuran (B95107) derivatives, through acid-catalyzed intramolecular cyclization. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net The synthesis of sulfur-containing heterocycles is also a possibility, given the presence of the thiophene (B33073) ring and the potential for reactions involving elemental sulfur or other sulfur-transfer reagents. organic-chemistry.orgresearchgate.netmdpi.com

Table 1: Potential Heterocyclic Scaffolds from 1-Butanone, 4-hydroxy-1-(2-thienyl)-

| Reactant | Resulting Heterocycle | Potential Applications |

|---|---|---|

| Hydrazine derivatives | Dihydropyridazinones, Pyrazoles | Medicinal Chemistry |

| Primary amines | Pyrrolidines | Organic Synthesis, Pharmaceuticals |

| Acid catalyst | Tetrahydrofurans | Solvents, Chemical Intermediates |

| Sulfur reagents | Thiolanes, Thianes | Materials Science, Medicinal Chemistry |

Exploration in Agrochemical and Pest Control Research

Thiophene derivatives are a known class of compounds with a broad spectrum of biological activities, including applications in the agrochemical industry. nih.gov Research has demonstrated the fungicidal, insecticidal, and herbicidal properties of various thiophene-containing molecules. nih.govmdpi.comnih.govmdpi.com

Fungicidal Activity: N-(thienyl)carboxamides have shown significant fungicidal activity, indicating that the thiophene moiety can be a key pharmacophore in the design of new antifungal agents. nih.govnih.govmdpi.com

Insecticidal Activity: Ketones and their derivatives have been investigated as insecticides. conicet.gov.argoogle.commdpi.com The combination of a ketone functional group with a thienyl ring in 1-Butanone, 4-hydroxy-1-(2-thienyl)- suggests its potential as a lead compound for the development of new insecticidal agents. nih.govcarta-evidence.org

Herbicidal Activity: Certain ketone derivatives have been identified as potent herbicides. nih.govjustia.com Additionally, 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have been designed as transketolase inhibitors with significant herbicidal activity. nih.govacs.org

Given these precedents, 1-Butanone, 4-hydroxy-1-(2-thienyl)- represents a molecule of interest for screening and further derivatization in the search for new and effective agrochemicals.

Utilization as a Chemical Probe for Biological Systems

The inherent biological activity of thiophene derivatives suggests that 1-Butanone, 4-hydroxy-1-(2-thienyl)- could be utilized as a chemical probe to study biological systems. Thienyl ketones have been shown to exhibit various pharmacological effects, including enzyme inhibition. tandfonline.commdpi.com For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent glycogen (B147801) synthase kinase 3β inhibitors, relevant to Alzheimer's disease research. tandfonline.com

The potential for this compound to interact with biological targets makes it a candidate for the development of probes for biochemical assays or as a scaffold for the design of new therapeutic agents. The thienyl moiety can also be a basis for developing fluorescent probes for cellular imaging, an area where thiophene-based dyes have already found application. mdpi.com

Electrochemical Properties and Applications

The electrochemical behavior of thiophene and its derivatives is well-documented, with applications in conducting polymers and electronic materials. acs.orgacs.orgmdpi.com The thienyl group in 1-Butanone, 4-hydroxy-1-(2-thienyl)- is expected to be electrochemically active, capable of undergoing oxidation and reduction processes. The electrochemical properties of thienyl-fluorinated-β-diketones have been studied, revealing redox potentials influenced by the substituents on the thiophene ring. researchgate.netcore.ac.ukajol.info

Furthermore, the presence of the thiophene unit suggests the possibility of electropolymerization, leading to the formation of a conductive polymer film on an electrode surface. acs.orgacs.org The hydroxyl group could also influence the electrochemical properties and the polymerization process. The study of the electrochemical behavior of this compound could provide insights into its potential use in sensors, electrochromic devices, or as a building block for new electroactive materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-hydroxy-1-(2-thienyl)-1-butanone with high purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of thiophene derivatives using acetylating agents. For purification, fractional distillation under reduced pressure (e.g., 0.027 bar) or column chromatography with silica gel is recommended. High-purity grades (≥97%) are achievable via recrystallization in non-polar solvents .

- Key Data :

| Purity | Method | Reference |

|---|---|---|

| 97% | Recrystallization | Georganics Ltd. |

Q. How can researchers characterize the molecular structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm the hydroxy, thienyl, and ketone groups. For example, the thienyl proton signals appear in the δ 6.5–7.5 ppm range .

- IR : Identify the carbonyl (C=O) stretch near 1700–1750 cm and hydroxyl (-OH) stretch at 3200–3600 cm .

- Mass Spectrometry : Use electron ionization (EI-MS) to observe the molecular ion peak (m/z 154.23 for CHOS) .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

- Methodological Answer : Discrepancies in values like ΔfH°liquid (-173.8 ± 2.3 kJ/mol) require cross-validation using:

- Calorimetry : Replicate combustion experiments under controlled conditions.

- Computational Chemistry : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** level) to assess accuracy .

- Data Table :

| Quantity | Value (kJ/mol) | Uncertainty | Method | Reference |

|---|---|---|---|---|

| ΔfH°liquid | -173.8 | ±2.3 | Calorimetry | Gadzhiev et al. |

Q. What experimental approaches are used to study the compound's stability under varying pH and temperature?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, reduced-pressure boiling points (394–396 K at 0.027 bar) suggest sensitivity to atmospheric conditions .

- pH Stability : Use UV-Vis spectroscopy to monitor absorbance changes in buffered solutions (pH 2–12) over time.

Q. How does the thienyl substituent influence the compound's reactivity in hydrogenation reactions?

- Methodological Answer : The electron-rich thienyl group enhances resonance stabilization, affecting reaction kinetics. For example, hydrogenation of the ketone group (ΔrH° = -511.7 kJ/mol) can be optimized using catalysts like Pd/C under H gas (1–3 bar) .

- Key Insight : The thienyl ring’s aromaticity may slow ketone reduction compared to aliphatic analogs, requiring longer reaction times .

Data Contradiction Analysis

Q. How should researchers address conflicting boiling point data (e.g., 501.7 K vs. 394–396 K)?

- Methodological Answer : Discrepancies arise from measurement conditions (e.g., reduced vs. ambient pressure). Standardize reporting by:

- Using IUPAC-recommended pressure thresholds (e.g., 1 bar).

- Referencing NIST-validated datasets for calibration .

- Data Table :

| Tboil (K) | Pressure (bar) | Reference |

|---|---|---|

| 501.7 | 1.0 | Weast & Grasselli |

| 394–396 | 0.027 | Frinton Labs |

Comparative Studies

Q. How does 4-hydroxy-1-(2-thienyl)-1-butanone compare structurally and functionally to its pyridyl analogs (e.g., 4-hydroxy-1-(3-pyridyl)-1-butanone)?

- Methodological Answer :

- Structural Analysis : Compare X-ray crystallography data to assess bond lengths and angles. Thienyl derivatives exhibit greater electron delocalization than pyridyl analogs.

- Biological Relevance : Pyridyl analogs (e.g., HPB) are studied as tobacco carcinogen biomarkers, while thienyl derivatives may have unexplored bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.